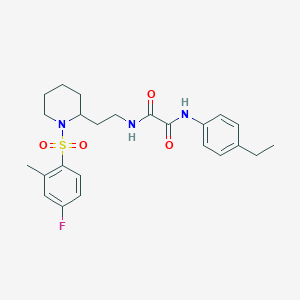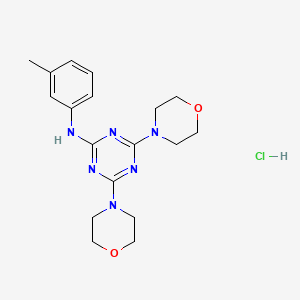
N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of thiazole derivatives, including compounds similar to N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, involves reactions under specific conditions to yield novel compounds. For example, the reaction of precursors under Hantzsch thiazole synthesis conditions can produce new compounds with potential antibacterial activity (Uwabagira, Sarojini, & Poojary, 2018). Furthermore, quantitative assessments of noncovalent interactions in N-substituted thiadiazole derivatives highlight the importance of molecular structure analysis in understanding the chemical and physical properties of these compounds (El-Emam et al., 2020).
Antitumor Properties
Research has shown that benzothiazole derivatives possess selective and potent antitumor properties. These properties are often enhanced by structural modifications, such as isosteric replacement or amino acid conjugation, to improve bioavailability and metabolic stability. For instance, a study on amino acid prodrugs of novel antitumor benzothiazoles demonstrates the potential of these compounds in cancer therapy by improving water solubility and in vivo stability, leading to significant tumor growth inhibition in breast and ovarian cancer models (Bradshaw et al., 2002).
Pharmaceutical Applications
The design and synthesis of thiadiazole derivatives have been explored for their potential as anticancer and antitubercular agents. These compounds exhibit significant in vitro activities against various cancer cell lines, highlighting the therapeutic potential of fluoro-substituted thiadiazole compounds in addressing medical challenges (Sekhar et al., 2019).
Antimicrobial Activity
Some thiazole derivatives are investigated for their antimicrobial properties. The synthesis of novel compounds and their evaluation against bacterial and fungal strains suggest the potential use of these compounds in developing new antimicrobial agents. For instance, certain synthesized thiazole clubbed pyrazole derivatives have shown commendable antibacterial activity, indicating their applicability in addressing bacterial infections (Bansal et al., 2020).
Fluorescence and Optical Properties
Thiazole and benzothiazole derivatives have been explored for their optical properties, including fluorescence. These compounds can be engineered to exhibit high fluorescence quantum yields, making them suitable for applications in fluorescence microscopy, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological research (Shi et al., 2016).
Propriétés
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXUFDSKHHVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NCCS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2745176.png)
![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745180.png)
![Ethyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2745181.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745182.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)

![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)